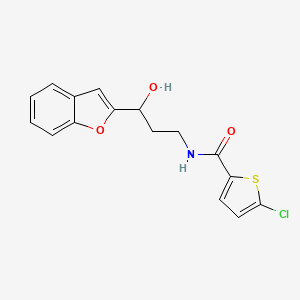
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have received considerable attention due to their wide range of biological activities, including antifungal, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, one study describes the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes, and thiazoles derived from the thiosemicarbazones .Molecular Structure Analysis
The benzofuran ring system is a common structural element that appears in a large number of medicinally important compounds . The structure of benzofuran derivatives can be confirmed by various spectroscopic methods .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, ortho-hydroxystilbenes can be cyclized into 2-arylbenzofurans and 2-arylnaphthofurans using hypervalent iodine reagents .科学研究应用
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of pain and temperature sensation. TRPV1 receptors are involved in the sensation of pain and temperature, and this compound has been shown to selectively block these receptors. This makes this compound a potential candidate for the development of new pain medications.
作用机制
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . The compound’s interaction with its targets likely results in changes that inhibit cell growth, although the specific mechanisms require further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication, among others.
Pharmacokinetics
The presence of the benzofuran ring, a common structural unit of various biologically active natural medicines and synthetic chemical raw materials , may influence these properties
Result of Action
Given the reported biological activities of benzofuran compounds , it is likely that the compound exerts effects at both the molecular and cellular levels. These could potentially include inhibition of cell growth, modulation of oxidative stress responses, and interference with viral replication processes, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment . Additionally, long-term administration of benzofuran compounds can be toxic to host cells , suggesting that the duration of exposure is another important environmental factor
实验室实验的优点和局限性
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide is a selective antagonist of TRPV1 receptors, which makes it a valuable tool for studying the role of these receptors in pain and temperature sensation. However, its selectivity for TRPV1 receptors may limit its usefulness in studying other ion channels or receptors. Additionally, the synthesis of this compound is complex and may be difficult for some labs to perform.
未来方向
There are several future directions for research on N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide. One potential area of research is the development of new pain medications based on this compound. Another potential area of research is the study of TRPV1 receptors in other physiological processes, such as inflammation and cancer. Additionally, the synthesis of this compound could be optimized to make it more accessible to other researchers.
合成方法
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide involves several steps, starting with the reaction of 2-bromobenzofuran with 3-chloro-1,2-propanediol to form 2-(3-chloro-2-hydroxypropyl)benzofuran. This intermediate is then reacted with thionyl chloride to form 2-(3-chloro-2-chlorosulfonylpropyl)benzofuran, which is then reacted with 5-amino-2-chlorothiophene-3-carboxylic acid to form this compound.
属性
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-15-6-5-14(22-15)16(20)18-8-7-11(19)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZVMTQRMMEXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

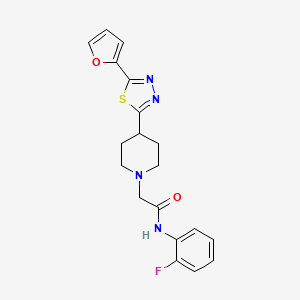

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)


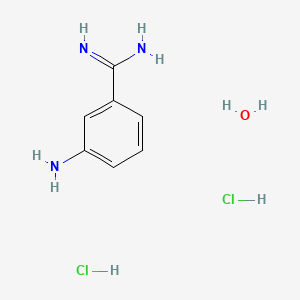
![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)
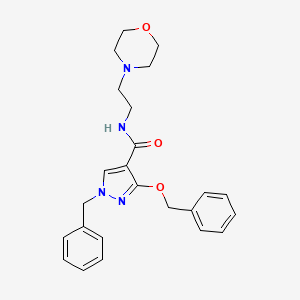
![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
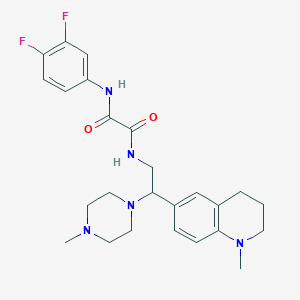
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)